molecular formula C21H16ClNO2S B11486285 3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11486285
M. Wt: 381.9 g/mol
InChI Key: AQJWBPAQUVVTPS-UHFFFAOYSA-N
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Description

3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiophene ring, a dibenzofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Moiety: The dibenzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiophene Ring: The benzothiophene ring is often introduced via a Friedel-Crafts acylation reaction, where a thiophene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Chlorination: The chlorination of the compound is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzofuran: Another compound with a dibenzofuran moiety but with different substituents.

    Tetrachlorophthalic anhydride: Contains a similar benzofuran structure but with different functional groups.

Uniqueness

3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide is unique due to the combination of its structural features, including the presence of both a benzothiophene ring and a dibenzofuran moiety

Properties

Molecular Formula

C21H16ClNO2S

Molecular Weight

381.9 g/mol

IUPAC Name

3-chloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H16ClNO2S/c22-19-14-6-2-4-8-18(14)26-20(19)21(24)23-12-9-10-17-15(11-12)13-5-1-3-7-16(13)25-17/h2,4,6,8-11H,1,3,5,7H2,(H,23,24)

InChI Key

AQJWBPAQUVVTPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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